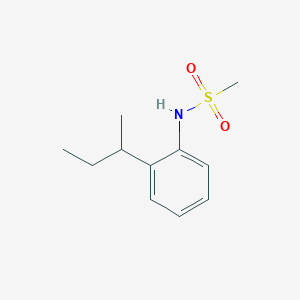

N-(2-sec-butylphenyl)methanesulfonamide

Description

Structure

2D Structure

Properties

Molecular Formula |

C11H17NO2S |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

N-(2-butan-2-ylphenyl)methanesulfonamide |

InChI |

InChI=1S/C11H17NO2S/c1-4-9(2)10-7-5-6-8-11(10)12-15(3,13)14/h5-9,12H,4H2,1-3H3 |

InChI Key |

QGYZSPMMHZGTTM-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=CC=C1NS(=O)(=O)C |

Canonical SMILES |

CCC(C)C1=CC=CC=C1NS(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Sec Butylphenyl Methanesulfonamide and Analogues

Direct Sulfonamidation Approaches

Direct sulfonamidation remains a fundamental and widely practiced method for the synthesis of sulfonamides. This approach typically involves the reaction of an amine with a sulfonyl-containing electrophile.

Reaction of Amines with Methanesulfonyl Halides

The most traditional and straightforward method for the synthesis of N-(2-sec-butylphenyl)methanesulfonamide involves the reaction of 2-sec-butylaniline (B1295110) with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of base and solvent can significantly influence the reaction's efficiency, particularly with a sterically hindered aniline (B41778) like 2-sec-butylaniline. Common bases include pyridine, triethylamine, or even aqueous hydroxides.

While direct reaction with methanesulfonyl chloride is common, the synthesis of N-arylsulfonamides can also be achieved through palladium-catalyzed chlorosulfonylation of arylboronic acids, followed by in-situ amination. nih.gov This two-step, one-pot process allows for the formation of the sulfonamide without the need to isolate the often-unstable sulfonyl chloride intermediate. nih.gov

| Aryl Source | Sulfonyl Source | Catalyst/Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-sec-Butylaniline | Methanesulfonyl Chloride | Pyridine | Dichloromethane | 0 °C to rt | This compound | Not specified | General Method |

| Arylboronic Acid | Sulfuryl Chloride | Pd(dba)₂ / Xantphos | 1,4-Dioxane | 80 °C | Arylsulfonyl Chloride (intermediate) | Not specified | nih.gov |

| Arylsulfonyl Chloride | Amine, Pyridine | - | 1,4-Dioxane | 80 °C | N-Arylsulfonamide | Good to Excellent | nih.gov |

Catalytic Approaches for C-N Bond Formation

Transition-metal catalysis has revolutionized the synthesis of N-arylsulfonamides, offering milder reaction conditions and broader functional group tolerance compared to classical methods. These approaches are particularly valuable for coupling sterically hindered substrates.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. In the context of this compound synthesis, this could involve the coupling of 2-sec-butylphenyl halides (e.g., bromide or chloride) with methanesulfonamide (B31651). nih.gov The choice of palladium precursor and phosphine (B1218219) ligand is critical for achieving high yields, especially with challenging substrates. nih.govresearchgate.net These methods are advantageous as they often avoid the use of potentially genotoxic reagents like methanesulfonyl chloride. nih.gov

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Bromide | Methanesulfonamide | Pd₂(dba)₃ | Xantphos | K₃PO₄ | 1,4-Dioxane | 100 | High | nih.gov |

| Aryl Chloride | Methanesulfonamide | Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 100 | High | nih.gov |

Another palladium-catalyzed approach involves the reductive coupling of nitroarenes with sodium arylsulfinates. rsc.org This method utilizes readily available nitro compounds as the nitrogen source, offering an alternative to aniline-based routes. rsc.org

Copper-catalyzed methods provide a cost-effective alternative to palladium-based systems for C-N bond formation. The Chan-Lam coupling, for instance, involves the reaction of an amine with a boronic acid in the presence of a copper catalyst and an oxidant, typically oxygen from the air. For the synthesis of this compound, this would entail the coupling of 2-sec-butylaniline with methanesulfonamide, although this specific transformation is not widely documented. A more common approach is the coupling of an aryl boronic acid with a sulfonamide. nih.gov

Copper can also catalyze the coupling of aryl halides with sulfonamides. These reactions often require a ligand, such as 1,10-phenanthroline, and a base. nih.gov

| Aryl Source | Amine/Sulfonamide | Catalyst | Ligand | Base | Solvent | Conditions | Yield (%) | Reference |

| Phenylboronic Acid | 2-Aminobenzothiazole | Cu(OAc)₂ | 1,10-Phenanthroline | - | Acetonitrile (B52724) | Room Temperature | Good | nih.gov |

| Aryl Bromide | p-Toluenesulfonamide | CuI | None | K₂CO₃ | DMF | High Temperature | Good | nih.gov |

| 2-Aminopyridine | Terminal Alkyne | Cu(I) | None | None | Visible Light | Room Temperature | Good | acs.org |

Rhodium-catalyzed C-H activation and amination reactions represent a cutting-edge approach to C-N bond formation. These reactions offer the potential for direct functionalization of C-H bonds, which is a highly atom-economical strategy. While direct rhodium-catalyzed C-H amination of arenes with methanesulfonamide itself is not a well-established general method, related transformations using other nitrogen sources have been reported. For example, rhodium(III)-catalyzed direct amination of aromatic C-H bonds has been achieved using N-chloroamines or nitrosobenzenes as the aminating agent. researchgate.netnih.gov Adapting these methods for the synthesis of N-arylsulfonamides would be a novel research direction.

Alternative Synthetic Pathways

Beyond direct sulfonamidation and transition-metal catalysis, several other synthetic strategies can be employed to construct N-arylsulfonamides.

One such method involves the use of sulfonyl azides as precursors. Sulfonyl azides can react with arenes through a direct C-H sulfonamidation, often catalyzed by a transition metal like copper or iridium. rsc.org They can also be converted to sulfonyl isocyanates in the presence of a palladium catalyst and carbon monoxide, which can then be trapped by an amine to form the sulfonamide. acs.org

Another alternative is the reductive coupling of nitroarenes with sulfinates. This can be achieved using various metal catalysts, such as iron(II) chloride with a reducing agent like sodium bisulfite, or under metal-free conditions. organic-chemistry.orgrawdatalibrary.netnih.gov

The Smiles rearrangement offers a unique intramolecular approach to N-arylsulfonamides. nih.govresearchgate.netrsc.orgacs.orgmanchester.ac.uk This reaction involves the intramolecular nucleophilic aromatic substitution of a suitably activated aryl sulfonate or sulfonamide. rsc.org

| Precursor 1 | Precursor 2 | Method | Catalyst/Reagents | Product | Reference |

| N-Phenylbenzimidamide | Sulfonyl Azide | C-H Activation/Annulation | [IrCp*Cl₂]₂ / AgNTf₂ | 1-(Sulfonyl)-2-aryl-1H-benzo[d]imidazole | rsc.org |

| Nitroarene | Sodium Arylsulfinate | Reductive Coupling | FeCl₂ / NaHSO₃ | N-Arylsulfonamide | organic-chemistry.org |

| Nitroarene | Sodium Arylsulfinate | Reductive Coupling (Metal-Free) | Diboronic Acid / Iodine | N-Arylsulfonamide | rawdatalibrary.net |

| Aryl Sulfonate/Sulfonamide | - | Smiles Rearrangement | Base or Radical Initiator | Rearranged N-Arylsulfonamide | rsc.org |

| Sulfonyl Azide | Amine | Nucleophilic Substitution | - | N-Arylsulfonamide | acs.org |

Conversion from Sulfinic Acids and Salts

A notable method for the formation of N-arylsulfonamides involves the use of sulfinic acids or their salts. An iron-catalyzed, one-pot reaction provides an efficient route to N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates. nih.govsemanticscholar.org This approach utilizes stable and accessible starting materials, with sodium bisulfite acting as a reductant in the presence of an iron(II) chloride catalyst. nih.govsemanticscholar.org The reaction proceeds under mild conditions and demonstrates tolerance for a wide array of functional groups on both the nitroarene and the sulfinate. nih.govsemanticscholar.org Mechanistic studies suggest that the crucial N-S bond is formed through the direct coupling of the nitroarene with the sodium arylsulfinate before the nitro group is reduced. nih.govsemanticscholar.org

This methodology is particularly advantageous as it avoids the use of potentially genotoxic aromatic amines. nih.gov The reaction has been shown to be effective for a variety of substituted nitroarenes and sodium arylsulfinates, including those with electron-donating and electron-withdrawing groups. nih.gov

| Nitroarene | Sodium Arylsulfinate | Product | Yield (%) |

| Nitrobenzene | Sodium p-toluenesulfinate | N-phenyl-4-methylbenzenesulfonamide | 92 |

| 1-Chloro-4-nitrobenzene | Sodium p-toluenesulfinate | N-(4-chlorophenyl)-4-methylbenzenesulfonamide | 85 |

| 1-Methyl-4-nitrobenzene | Sodium p-toluenesulfinate | 4-Methyl-N-(p-tolyl)benzenesulfonamide | 88 |

| 1-Methoxy-4-nitrobenzene | Sodium benzenesulfinate | N-(4-methoxyphenyl)benzenesulfonamide | 90 |

Table 1: Iron-Catalyzed Synthesis of N-Arylsulfonamides from Nitroarenes and Sodium Arylsulfinates. nih.gov

Mechanochemical Synthesis

Mechanochemistry has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. A three-component palladium-catalyzed aminosulfonylation reaction utilizing mechanical energy has been developed for the synthesis of a broad range of sulfonamides. google.com This method involves the reaction of aryl bromides or aromatic carboxylic acids with an amine and potassium metabisulfite (B1197395) (K₂S₂O₅) under ball-milling conditions. google.com The protocol is applicable to both primary and secondary aliphatic and aromatic amines and tolerates a wide variety of functional groups. google.com

The use of mechanical force in a ball mill promotes the reaction in the absence of a solvent, which offers significant environmental and practical advantages. google.com This technique has been successfully scaled up to produce gram quantities of the desired sulfonamides. google.com

| Aryl Halide/Carboxylic Acid | Amine | Product | Yield (%) |

| 4-Bromoanisole | Benzylamine | N-benzyl-4-methoxybenzenesulfonamide | 85 |

| 4-Bromobenzonitrile | Cyclohexylamine | N-cyclohexyl-4-cyanobenzenesulfonamide | 78 |

| Benzoic Acid | Aniline | N-phenylbenzenesulfonamide | 91 |

| 4-Chlorobenzoic Acid | Morpholine | 4-(4-chlorophenylsulfonyl)morpholine | 82 |

Table 2: Mechanochemical Synthesis of Aromatic Sulfonamides. google.com

Strategies Involving Alkyne Activation and N-Nucleophile Addition

The activation of alkynes provides a versatile platform for the synthesis of various nitrogen-containing compounds, including sulfonamides. One strategy involves the nucleophilic addition of sulfonamides to activated alkynes. For instance, the hydroamination of alkynes with sulfonamides can lead to the formation of N-vinylsulfonamides, which are valuable synthetic intermediates. While specific examples for the direct synthesis of N-arylsulfonamides via this route are less common, the principle of activating the alkyne for nucleophilic attack by the sulfonamide nitrogen is a key concept.

More directly, rhodium-catalyzed reactions of diazoquinones with allylboronates have been shown to produce allylphenols, demonstrating a pathway that involves the formation of new carbon-carbon bonds adjacent to a functionalized aromatic ring. While not a direct sulfonamide synthesis, this highlights the utility of transition metal catalysis in activating substrates for complex transformations.

Exploiting SN2 Reactivity in Sulfonates

The S-N bond in sulfonamides can be effectively formed through nucleophilic substitution (SN2) reactions where an amine nitrogen attacks a sulfonyl electrophile. A common approach involves the reaction of an amine with a sulfonyl chloride. For the synthesis of this compound, the reaction of 2-sec-butylaniline with methanesulfonyl chloride would be a direct and plausible route. semanticscholar.orglookchem.comorganic-chemistry.org This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. semanticscholar.orglookchem.com

The reactivity of the amine is a critical factor, with sterically hindered anilines such as 2-sec-butylaniline potentially requiring optimized reaction conditions. organic-chemistry.org

| Aniline Derivative | Sulfonyl Chloride | Product |

| Aniline | p-Toluenesulfonyl chloride | N-Phenyl-p-toluenesulfonamide |

| 4-Nitroaniline | p-Toluenesulfonyl chloride | N-(4-Nitrophenyl)-p-toluenesulfonamide |

| 2-Phenoxyaniline | Methanesulfonyl chloride | N-(2-phenoxyphenyl)methanesulfonamide |

Table 3: Synthesis of N-Arylsulfonamides from Anilines and Sulfonyl Chlorides. semanticscholar.orggoogle.com

Another strategy within this category involves the reaction of sulfonamides with aryl halides, catalyzed by a transition metal such as palladium. This cross-coupling approach is particularly useful for avoiding the use of potentially genotoxic reagents that can arise from the reaction of anilines with sulfonyl chlorides.

Furthermore, the reaction of sulfonyl fluorides with anilines, activated by a Lewis acid such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), offers a method for the synthesis of sulfonamides via an SN2-like transition state. lookchem.comresearchgate.net This reaction proceeds with inversion of configuration at the sulfur atom if a chiral sulfonyl fluoride (B91410) is used. lookchem.comresearchgate.net Visible-light-mediated reactions of sulfonyl fluorides with anilines have also been developed as a mild and efficient method. organic-chemistry.org

Advanced Analytical Techniques for Structural Elucidation of N 2 Sec Butylphenyl Methanesulfonamide

Spectroscopic Characterization

Mass Spectrometry (MS) Applications

Imaging Mass Spectrometry for Molecular Distribution

Imaging Mass Spectrometry (IMS) is a powerful technique that maps the spatial distribution of molecules within a sample, offering a unique advantage over traditional bulk analysis methods. nih.govnih.gov This method provides a visual representation of where specific compounds, such as N-(2-sec-butylphenyl)methanesulfonamide, are located on a surface. nih.govnih.gov In a typical IMS experiment, a laser or a charged solvent spray is used to desorb and ionize molecules from discrete locations on a sample's surface. nih.gov The resulting ions are then analyzed by a mass spectrometer to generate a mass spectrum for each location, which is then compiled to create a molecular image.

Several IMS techniques are available, each with distinct advantages. Desorption Electrospray Ionization (DESI) utilizes a charged solvent spray and is particularly useful for analyzing untreated samples under ambient conditions, though with a spatial resolution of about 150 μm. nih.govnih.gov For higher spatial resolution, Secondary Ion Mass Spectrometry (SIMS) can be employed, which uses a focused ion beam and can achieve resolutions from 1 μm down to 30 nm, making it suitable for subcellular analyses. nih.gov While specific studies on the imaging of this compound are not yet prevalent in the literature, the application of IMS would be invaluable for understanding its distribution in various matrices, such as in formulated products or biological tissues, providing crucial information on its localization and potential interactions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. pressbooks.pubopenstax.org The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. These absorption patterns create a unique spectral fingerprint for a given compound. For this compound, IR spectroscopy can confirm the presence of its key functional groups.

The analysis of an IR spectrum focuses on characteristic absorption bands. pressbooks.pubopenstax.org The N-H bond of the sulfonamide group is expected to show a distinct absorption. Secondary amines (R₂N-H) typically exhibit a single, sharp N-H stretching band in the region of 3300-3500 cm⁻¹. openstax.org The aromatic ring will produce signals in the aromatic region (1660-2000 cm⁻¹) and C-H stretching absorptions between 3020 and 3100 cm⁻¹. pressbooks.pubopenstax.org The alkane C-H bonds of the sec-butyl group will show strong absorptions in the 2850-2960 cm⁻¹ range. openstax.org The sulfonamide group itself will have characteristic strong S=O stretching absorptions.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Sulfonamide) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | 3020 - 3100 | Stretching |

| C-H (Alkane) | 2850 - 2960 | Stretching |

| C=C (Aromatic) | 1660 - 2000 | Stretching |

| S=O (Sulfonamide) | 1350 - 1300 and 1160 - 1120 | Asymmetric and Symmetric Stretching |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the pattern of X-rays scattered by the electron clouds of atoms within a crystal, a detailed model of the molecular structure can be constructed. nih.gov

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for a crystalline compound. bruker.com This technique requires a high-quality single crystal of this compound. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam, often from a copper (Cu) or molybdenum (Mo) source. mcgill.ca As the crystal is rotated, a series of diffraction patterns are collected, which are then used to solve the crystal structure. This reveals precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the compound's connectivity and conformation in the solid state.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline or powdered samples. nist.govresearchgate.net Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ). While PXRD does not typically provide the same level of atomic detail as SCXRD, it is invaluable for phase identification, purity assessment, and for comparing the bulk material to a known crystal structure. researchgate.net For this compound, a PXRD pattern could be used to confirm the crystalline phase of a synthesized batch by comparing it to the pattern calculated from a single-crystal structure. researchgate.net

Table 2: Comparison of X-ray Diffraction Techniques

| Technique | Sample Type | Information Obtained |

| Single Crystal X-ray Diffraction (SCXRD) | Single Crystal | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions |

| Powder X-ray Diffraction (PXRD) | Polycrystalline Powder | Crystalline phase identification, purity assessment, lattice parameters |

Chromatographic Separation Methods

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound. These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. chromatographyonline.com In GC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is a high-boiling-point liquid coated on the inside of a capillary column. For the analysis of this compound, a sample would be injected into a heated inlet, where it is vaporized and then carried by the mobile phase through the column. The separation is based on the compound's boiling point and its interactions with the stationary phase.

The choice of stationary phase is critical for achieving good separation. A common stationary phase is polydimethylsiloxane (B3030410) (PDMS). chromatographyonline.com The temperature of the GC oven is often programmed to increase during the analysis to ensure that compounds with a wide range of boiling points can be eluted and analyzed effectively. chromatographyonline.com The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under a specific set of GC conditions and can be used for identification. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound. chromatographyonline.com More advanced techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), can provide even greater separation power for complex samples. chromatographyonline.com

Table 3: Typical Gas Chromatography Parameters

| Parameter | Description |

| Stationary Phase | A non-polar phase like polydimethylsiloxane (PDMS) or a more polar phase depending on the analyte's properties. |

| Mobile Phase | An inert gas such as Helium, Hydrogen, or Nitrogen. |

| Injection Temperature | High enough to ensure complete and rapid vaporization of the sample. |

| Oven Temperature Program | An initial temperature followed by a controlled ramp to a final temperature to facilitate separation. |

| Detector | Flame Ionization Detector (FID) for general organic compounds or a mass spectrometer (GC-MS) for identification. |

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for quantification and purity assessment. A common approach involves reverse-phase (RP) HPLC, where the stationary phase is nonpolar, and the mobile phase is polar.

For the analysis of this compound, a C18 column is a suitable choice for the stationary phase due to its hydrophobic nature, which will interact effectively with the nonpolar butylphenyl group of the analyte. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com Detection is commonly achieved using a UV-Vis detector, as the phenyl group in the molecule absorbs in the UV spectrum. nih.gov

A typical HPLC method for the analysis of this compound is detailed in the table below.

| Parameter | Value |

| Column | C18 (e.g., Shim-pack VP-ODS, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 277 nm |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| This table presents a hypothetical HPLC method for the analysis of this compound based on methods for similar compounds. sielc.comnih.gov |

This method would be effective for determining the purity of this compound and for quantifying its presence in various samples.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, which would likely involve the reaction of 2-sec-butylaniline (B1295110) with methanesulfonyl chloride, TLC can be used to track the consumption of the starting materials and the formation of the product.

A suitable TLC system would consist of a silica (B1680970) gel plate as the stationary phase and a mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate. The starting materials and the product will have different polarities and thus different affinities for the stationary phase, leading to their separation on the TLC plate. The spots can be visualized under UV light.

The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and spotting them on the TLC plate.

| Time (hours) | Spot 1 (Starting Material - 2-sec-butylaniline) | Spot 2 (Product - this compound) |

| 0 | Intense | Not visible |

| 1 | Moderate | Faint |

| 3 | Faint | Intense |

| 5 | Not visible | Intense |

| This table illustrates a hypothetical TLC analysis for monitoring the synthesis of this compound. |

By observing the changes in the intensity of the spots corresponding to the starting material and the product, a chemist can determine when the reaction is complete.

Chiral Chromatography for Stereoisomer Separation

The sec-butyl group in this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. Enantiomers often exhibit different pharmacological activities, making their separation and analysis crucial. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating and quantifying the enantiomers of chiral compounds. mdpi.com

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have demonstrated broad applicability in separating a variety of chiral compounds. researchgate.netnih.govresearchgate.net For this compound, a column with a CSP like amylose tris(3,5-dimethylphenylcarbamate) could be effective. nih.gov

The mobile phase in chiral chromatography is typically a nonpolar organic solvent mixture, such as hexane and an alcohol like 2-propanol. researchgate.net The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

| Parameter | Value |

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane:Ethanol:Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 220 nm |

| Column Temperature | 25 °C |

| This table presents a hypothetical chiral HPLC method for the separation of enantiomers of this compound based on established methods for other chiral compounds. nih.gov |

Successful chiral separation is critical for ensuring the stereochemical purity of this compound intended for further research or application.

Mechanistic Studies of Sulfonamide Formation and Reactivity

Investigation of Reaction Mechanisms in N-(2-sec-butylphenyl)methanesulfonamide Synthesis

The synthesis of N-arylsulfonamides, including this compound, is often achieved through cross-coupling reactions. Palladium-catalyzed N-arylation represents a prevalent and efficient method. nih.govrsc.org

The palladium-catalyzed N-arylation of methanesulfonamide (B31651) with an appropriate aryl halide, such as 1-bromo-2-sec-butylbenzene or 1-chloro-2-sec-butylbenzene, is a likely synthetic route. This transformation is generally understood to proceed through a catalytic cycle analogous to the Buchwald-Hartwig amination. The bulky sec-butyl group at the ortho position of the phenyl ring can be expected to influence the kinetics and efficiency of these steps.

A plausible catalytic cycle for the formation of this compound is depicted below:

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (2-sec-butylphenyl bromide/chloride) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The steric hindrance from the ortho-sec-butyl group might necessitate the use of bulky, electron-rich phosphine (B1218219) ligands to facilitate this step.

Deprotonation and Ligand Exchange: Methanesulfonamide is deprotonated by a base, forming a sulfonamidate anion. This anion then displaces a halide ligand on the palladium(II) complex.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the C-N bond of the desired this compound and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The following table outlines typical conditions for palladium-catalyzed N-arylation of methanesulfonamide with various aryl halides, which can be extrapolated to the synthesis of the title compound.

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-tert-butylbromobenzene | [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | 2-MeTHF | 80 | >99 |

| 2 | 2-methylphenylbromide | [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | 2-MeTHF | 80 | 94 |

| 3 | 4-chlorotoluene | [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | 2-MeTHF | 80 | 95 |

Data adapted from related studies on N-arylation of methanesulfonamide. nih.gov

Recent advancements in synthetic methodology have highlighted the role of radical pathways in the formation of sulfonamides, often under photoredox or copper-catalyzed conditions. thieme-connect.comrsc.orgacs.orgnih.govrsc.org These methods typically involve the generation of an aryl radical, which then reacts with a sulfur dioxide surrogate and an amine.

For the synthesis of this compound, a hypothetical radical pathway could involve:

Aryl Radical Formation: A 2-sec-butylphenyl radical is generated from a suitable precursor, such as a diazonium salt or an aryl halide, via a single-electron transfer (SET) process. thieme-connect.comnih.gov

Sulfonyl Radical Formation: The aryl radical traps a sulfur dioxide molecule (often from a surrogate like DABSO) to form a 2-sec-butylphenylsulfonyl radical. thieme-connect.comacs.org

Coupling with Amine: This sulfonyl radical then couples with an amine radical or undergoes a subsequent step to form the sulfonamide. thieme-connect.com

A synergetic photoredox and copper catalysis approach could also be envisioned. acs.org In such a system, an excited photocatalyst reduces the aryl precursor to generate the aryl radical. This radical is trapped by a sulfur dioxide source, and the resulting sulfonyl radical is captured by a Cu(II)-amido complex. Reductive elimination from the subsequent Cu(III) intermediate would then yield the final sulfonamide product. acs.org

While catalytic and radical pathways are common, traditional ionic mechanisms for sulfonamide formation also exist. The most classical method involves the nucleophilic substitution of a sulfonyl chloride with an amine. wikipedia.org In the context of this compound, this would involve the reaction of methanesulfonyl chloride with 2-sec-butylaniline (B1295110).

The mechanism is a straightforward nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine, is typically added to neutralize the HCl generated. wikipedia.org The steric hindrance presented by the sec-butyl group in the ortho position of 2-sec-butylaniline could potentially slow down the rate of this reaction compared to unhindered anilines.

Intramolecular Coordination Effects and Stabilization in Sulfonamide Chemistry

The presence of an ortho substituent on the aryl ring of an N-arylsulfonamide can lead to intramolecular interactions that influence the compound's conformation and reactivity. In this compound, the sulfonamide N-H group can act as a hydrogen bond donor. While the sec-butyl group itself is not a hydrogen bond acceptor, its steric bulk will influence the orientation of the methanesulfonyl and phenyl groups.

Studies on related ortho-substituted arylamides and sulfonamides have shown that intramolecular hydrogen bonding can occur between the N-H proton and an ortho substituent containing a suitable acceptor atom (like oxygen or fluorine). nih.govbohrium.comnih.gov For this compound, while a direct intramolecular hydrogen bond to the alkyl group is not possible, the steric presence of the sec-butyl group will dictate the preferred rotational conformation around the N-C(aryl) bond. This steric hindrance may favor a conformation where the N-H bond is oriented away from the bulky substituent, which in turn could affect intermolecular interactions and crystal packing. Computational and spectroscopic studies on N-(2-methylphenyl)methanesulfonamide have shown that the conformation of the N-H bond is syn to the ortho-methyl substituent. researchgate.net A similar conformational preference might be expected for the sec-butyl analogue, influencing its chemical behavior.

Nucleophilic Attack and Rearrangement Processes

N-arylsulfonamides can undergo nucleophilic substitution, although the sulfonamide bond is generally stable. Novel methods have shown that nucleophilic substitution can occur at the nitrogen atom of arylsulfonamides with soft nucleophiles like phosphide (B1233454) anions. nih.gov

More relevant to the reactivity of this compound are intramolecular rearrangement reactions. The Smiles rearrangement is a well-documented intramolecular nucleophilic aromatic substitution reaction that can occur in arylsulfonamides. nist.govnih.govacs.org This rearrangement typically requires an ortho-nucleophilic group on the sulfonyl-bearing ring or the N-aryl ring. While this compound itself lacks the necessary ortho-nucleophile to undergo a classical Smiles rearrangement, related N-acyl arylsulfonamides have been shown to undergo Smiles-type rearrangements under radical cation conditions, such as those found in mass spectrometry. nist.govnih.gov In these cases, the amide oxygen can act as the intramolecular nucleophile, attacking the ipso-carbon of the arylsulfonyl group. nist.govnih.gov

The following table summarizes key aspects of the Smiles rearrangement in analogous systems.

| Reactant Type | Conditions | Key Intermediate | Product Type |

| N-Acyl arylsulfonamide radical cation | Electron Ionization Mass Spectrometry | Carboximidate radical cation | Phenol radical cation |

| N-Aryl sulfinamide | Base (e.g., NaH) | Meisenheimer-like intermediate | Diarylamine |

Data derived from studies on Smiles rearrangements of sulfonamide and sulfinamide derivatives. nist.govacs.org

The Chapman rearrangement is another thermal intramolecular rearrangement involving a 1,3-shift of an aryl group from oxygen to nitrogen in aryl N-arylbenzimidates. organicreactions.org While not directly applicable to this compound, it illustrates the potential for intramolecular aryl migrations in related systems.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Influence of the 2-sec-butylphenyl Substituent on Molecular Interactions

The position of the sec-butyl group at the ortho position of the phenyl ring introduces specific steric constraints that can influence the torsional angles between the phenyl ring and the sulfonamide nitrogen. This steric hindrance can lock the molecule into a preferred conformation, which may be either favorable or unfavorable for binding to a particular biological target. The electronic properties of the phenyl ring are also subtly modulated by the alkyl substituent, which can impact cation-π or π-π stacking interactions with aromatic amino acid residues in a protein target.

Table 1: Influence of Phenyl Ring Substituents on Molecular Interactions in Related N-Aryl Compounds

| Substituent at ortho-position | Expected Primary Interaction Type | Potential Impact on Activity |

| sec-Butyl | Hydrophobic, Steric | Can enhance binding to non-polar cavities; may restrict conformational flexibility, potentially increasing selectivity. |

| Methyl | Hydrophobic, Steric (less than sec-butyl) | Provides a smaller hydrophobic contact point; less steric hindrance allows for more conformational freedom. |

| Hydrogen | Neutral | Minimal steric and hydrophobic contribution; serves as a baseline for evaluating substituent effects. |

| Methoxy | Hydrogen Bond Acceptor, Electronic | Can form hydrogen bonds with donor groups in the binding site; influences the electronic nature of the phenyl ring. |

Impact of the Methanesulfonamide (B31651) Moiety on Compound Function

The sulfonamide group is a key feature in a wide array of therapeutic agents, where it often mimics a peptide bond or serves as a zinc-binding group in metalloenzymes. researchgate.net In the context of N-(2-sec-butylphenyl)methanesulfonamide, the methanesulfonamide portion contributes to the molecule's polarity and electronic distribution. The strong electron-withdrawing nature of the sulfonyl group can influence the acidity of the N-H proton, which can be a critical determinant of its interaction with biological targets. Studies on analogs have shown that replacing a methylsulfonyl (MeSO2) group with a methanesulfonamido (MeSO2NH) moiety can significantly alter biological selectivity, for instance, in cyclooxygenase inhibitors. nih.gov

Substituent Effects on Conformational Preferences

The conformational flexibility of this compound is significantly influenced by the nature and position of its substituents. The rotational barriers around the N-C(aryl) and N-S bonds are key determinants of the molecule's three-dimensional shape. The ortho-sec-butyl group on the phenyl ring imposes considerable steric hindrance, which is expected to favor a non-planar conformation where the phenyl ring and the sulfonamide group are twisted relative to each other.

Theoretical and experimental studies on related N-aryl methanesulfonamides have demonstrated that the presence of ortho substituents leads to a preferred perpendicular orientation of the aryl ring with respect to the C-N-S plane. nih.gov This conformational preference can be crucial for biological activity, as it pre-organizes the molecule for binding to its target, potentially reducing the entropic penalty of binding. The interplay of steric repulsion and potential intramolecular hydrogen bonding can lead to a limited number of low-energy conformers, one of which is likely the bioactive conformation.

Pharmacophore Model Development for Sulfonamide Derivatives

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For a class of compounds like sulfonamide derivatives, a pharmacophore model can be developed based on the structures of known active and inactive molecules. researchgate.netnih.gov

A typical pharmacophore model for sulfonamide-containing compounds might include features such as:

Hydrogen Bond Acceptors (HBA): The sulfonyl oxygens.

Hydrogen Bond Donor (HBD): The sulfonamide N-H group.

Hydrophobic/Aromatic Region (HY/AR): The 2-sec-butylphenyl ring.

Aromatic Ring (AR): The phenyl ring itself.

The development of such a model for this compound and its analogs would involve aligning a set of structurally diverse compounds and identifying the common features that are present in the most active molecules. This model can then be used for virtual screening of large chemical databases to identify new potential lead compounds with similar pharmacophoric features.

Table 2: Hypothetical Pharmacophore Features for this compound

| Pharmacophoric Feature | Corresponding Molecular Moiety | Role in Molecular Recognition |

| Hydrophobic Center | sec-Butyl group | Interaction with non-polar pockets in the target protein. |

| Aromatic Ring | Phenyl group | π-stacking or hydrophobic interactions with aromatic residues. |

| Hydrogen Bond Donor | N-H of the sulfonamide | Formation of a key hydrogen bond with an acceptor group on the target. |

| Hydrogen Bond Acceptor (x2) | Oxygen atoms of the sulfonamide | Interaction with hydrogen bond donor groups on the target. |

Three-Dimensional QSAR (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA)

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a quantitative correlation between the biological activity of a set of compounds and their 3D molecular properties. nih.govnih.gov For this compound and its analogs, a 3D-QSAR study would involve the following steps:

Molecular Modeling and Alignment: A set of molecules with known biological activities would be built and their low-energy conformations determined. These molecules would then be aligned based on a common structural scaffold.

Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid, and at each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated.

Partial Least Squares (PLS) Analysis: The resulting field values are used as independent variables in a PLS analysis to derive a mathematical equation that correlates the variations in the fields with the variations in biological activity.

The results of a CoMFA study are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are predicted to increase or decrease biological activity. For instance, a green contour map in a steric field would indicate that bulkier substituents in that region are favored for higher activity, while a yellow contour map would suggest that bulk is disfavored. Similarly, blue and red contours in an electrostatic field would indicate regions where positive or negative charges, respectively, are beneficial for activity. These models provide valuable insights for the rational design of new, more potent analogs.

Research Applications and Broader Academic Context of N 2 Sec Butylphenyl Methanesulfonamide

Role as a Synthetic Intermediate

Exploration as a Molecular Probe for Biological Systems

Molecular probes are essential tools for understanding biological processes. Although no studies were identified that specifically explore N-(2-sec-butylphenyl)methanesulfonamide for this purpose, the sulfonamide scaffold is present in probes designed for various biological targets. The development of such tools is a key aspect of chemical biology, aiming to create molecules that can selectively interact with and report on the presence or activity of specific proteins or enzymes.

Investigation in Chemical Biology and Medicinal Chemistry Scaffolds

The sulfonamide group is a well-known privileged scaffold in medicinal chemistry due to its ability to mimic a peptide bond, its chemical stability, and its capacity to form hydrogen bonds with biological targets. Phenyl sulfonamide derivatives, in particular, are investigated for a wide range of therapeutic applications. mdpi.com

The sulfonamide group is famously associated with the inhibition of carbonic anhydrases, a class of enzymes crucial for various physiological processes. However, specific studies investigating the interaction of this compound with carbonic anhydrase or dihydropteroate (B1496061) synthase (DHPS) are not described in the reviewed literature.

The development of ligands that can interact with specific receptor systems is a major goal of drug discovery. Dopamine (B1211576) receptor ligands, for instance, are critical for treating neurological disorders like Parkinson's disease and schizophrenia. nih.gov While the field actively explores a multitude of chemical structures, research specifically linking this compound to the development of ligands for dopamine receptors or the TRPV1 channel has not been identified. The general strategy involves creating libraries of diverse compounds to screen for receptor interaction, a process where a molecule with this structure could potentially be included. nih.gov

The Zika virus (ZIKV) remains a significant global health concern, and its enzymes are prime targets for antiviral drug development. google.comnih.gov The viral NS5 protein, which contains both a methyltransferase (MTase) and an RNA-dependent RNA polymerase (RdRp) domain, is essential for viral replication. nih.govnih.gov Similarly, the NS2B-NS3 protease is crucial for processing the viral polyprotein. nih.gov

Notably, the benzene (B151609) sulfonamide group has been identified as a key interacting moiety in some ZIKV inhibitors. Docking analyses have shown that the benzene sulfonamide group can form hydrogen bonds with key residues, such as Ser135, in the ZIKV NS2B-NS3 protease. nih.gov This suggests that the scaffold present in this compound is relevant for designing inhibitors against this viral target.

One study identified an aminobenzamide-sulfonamide compound, NGI-1, which targets host cell oligosaccharyltransferase to block viral RNA replication and inhibit ZIKV particle formation. nih.gov Although structurally different, the success of such compounds underscores the utility of the sulfonamide functional group in the development of anti-Zika agents.

Table 1: Examples of Sulfonamide-Related Zika Virus Inhibitors

| Compound/Class | Target | Mechanism/Activity | Reference |

|---|---|---|---|

| Benzene Sulfonamide Derivatives | ZIKV NS2B-NS3 Protease | Docking studies show hydrogen bonding interaction with the Ser135 residue of the protease. | nih.gov |

Nonlinear Optical Properties and Material Science Potential

Nonlinear optical (NLO) materials are crucial for applications in optoelectronics, optical data processing, and photonic devices. nih.govjhuapl.eduscispace.com The NLO response of a material is related to its molecular structure, particularly the presence of π-conjugated systems and electron-donating/withdrawing groups that enhance molecular polarizability. nih.gov

While this compound itself has not been studied for its NLO properties, related sulfonamide-containing molecules have been investigated. For example, a pyrimidine (B1678525) derivative featuring a methanesulfonamide (B31651) group, N-[4-(4-fluorophenyl)-6-(propan-2-yl)-5-(methoxymethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide (PMMS) , was synthesized and studied for its NLO characteristics. nih.gov Computational studies of PMMS showed a significant third-order nonlinear susceptibility (χ³), suggesting its potential for use in optical and photonic applications. nih.gov This indicates that the sulfonamide group can be incorporated into molecular designs to create materials with desirable NLO properties.

Table 2: Investigated NLO Properties of a Related Sulfonamide Compound

| Compound | Property Investigated | Finding | Potential Application | Reference |

|---|

Future Research Directions

Development of Novel Synthetic Pathways

The traditional synthesis of N-(2-sec-butylphenyl)methanesulfonamide would likely involve the reaction of 2-sec-butylaniline (B1295110) with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. frontiersrj.com While effective, this method presents opportunities for improvement, leading to several key areas for future research.

Future synthetic work could focus on developing more sustainable and efficient methodologies. researchgate.net This includes the exploration of metal-free catalytic systems to avoid potential product contamination with residual transition metals, which is a significant concern for pharmaceutical applications. frontiersrj.comthieme-connect.com Green synthesis technologies, such as photocatalysis and electrocatalysis, represent another promising frontier, potentially offering milder reaction conditions and reduced waste generation. thieme-connect.com

Furthermore, direct C-H sulfonamidation strategies are emerging as powerful, atom-economical alternatives. Research into the rhodium- or iridium-catalyzed C-H amidation of 2-sec-butylbenzene using sulfonyl azides could provide a novel and efficient route to the target compound, with dinitrogen as the only byproduct. rsc.orgorganic-chemistry.org Another innovative approach involves the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which can react with amines and other precursors to form sulfonamides, bypassing the need for sulfonyl chlorides altogether. sci-hub.se

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Pathway | Reactants | Potential Advantages | Research Focus |

|---|---|---|---|

| Conventional Method | 2-sec-butylaniline + Methanesulfonyl chloride | Well-established, straightforward | Optimization of yield, purification |

| Metal-Free Catalysis | Aryl Thiol + Amine + Oxidant (e.g., I2O5) | Avoids toxic metal contamination, eco-friendly thieme-connect.com | Catalyst efficiency, substrate scope |

| Direct C-H Sulfonamidation | 2-sec-butylbenzene + Sulfonyl azide | High atom economy, fewer steps rsc.org | Catalyst development (e.g., Rh, Ir), regioselectivity |

| SO2 Surrogate Method | Amine + SO2 source (DABSO) + Precursors | Avoids handling of sulfonyl chlorides sci-hub.se | Reaction mechanism, scalability |

Advanced Mechanistic Elucidation of Sulfonamide Reactivity

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols and controlling product formation. The reaction of 2-sec-butylaniline with methanesulfonyl chloride is presumed to proceed via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride. frontiersrj.com However, the steric hindrance imposed by the ortho-sec-butyl group could significantly influence the reaction kinetics and potentially favor alternative pathways.

Future research should involve detailed kinetic studies to determine the reaction order, rate constants, and activation parameters. copernicus.orgnih.gov Such studies would quantify the steric and electronic effects of the ortho-substituent on the aniline (B41778) nucleophilicity and its reactivity towards methanesulfonyl chloride. Advanced techniques like isothermal titration microcalorimetry (ITC) could be employed to investigate the thermodynamics of the binding events during the reaction. researchgate.net

Computational chemistry offers a powerful tool for mechanistic elucidation. researchgate.net Density Functional Theory (DFT) calculations could be used to model the reaction pathway, map the potential energy surface, and identify the structures of transition states and intermediates. researchgate.netmdpi.com These theoretical studies would provide deep insights into how the sec-butyl group influences the reaction mechanism, complementing experimental kinetic data and guiding the design of more efficient synthetic routes.

Table 2: Hypothetical Kinetic Study Design

| Parameter | Experimental Method | Objective |

|---|---|---|

| Reaction Rate | UV-Vis or NMR Spectroscopy | Determine rate constants under varying concentrations and temperatures. |

| Thermodynamics | Isothermal Titration Calorimetry (ITC) | Measure enthalpy (ΔH) and entropy (ΔS) of the reaction. researchgate.net |

| Transition State Analysis | Density Functional Theory (DFT) | Calculate activation energies and visualize transition state structures. researchgate.netresearchgate.net |

| Solvent Effects | Kinetic runs in various solvents | Evaluate the influence of solvent polarity on the reaction mechanism. |

Refinement of Structure-Activity and Computational Models

The sulfonamide functional group is a well-known pharmacophore present in a multitude of FDA-approved drugs with activities ranging from antibacterial to anticancer and antiviral. researchgate.netfrontiersrj.comnih.gov The biological activity profile of this compound remains unexplored and represents a significant area for future investigation.

Initial research should involve broad biological screening of the compound against various targets, such as bacterial and cancer cell lines, and key enzyme families like carbonic anhydrases and cholinesterases, for which many N-phenylsulfonamides show inhibitory activity. nih.gov

Upon identification of a promising biological activity, a systematic Structure-Activity Relationship (SAR) study would be the next logical step. openaccesspub.orgyoutube.com This would entail the synthesis of a library of analogs to probe the importance of different structural features. Modifications could include:

Aryl Ring Substitution: Introducing various electron-donating or electron-withdrawing groups at different positions on the phenyl ring.

Alkyl Group Variation: Replacing the sec-butyl group with other alkyl groups (e.g., tert-butyl, isopropyl, cyclohexyl) to probe steric and lipophilic requirements.

Sulfonamide Moiety Modification: Replacing the methyl group with other alkyl or aryl groups.

The resulting SAR data would be invaluable for constructing Quantitative Structure-Activity Relationship (QSAR) models. nih.govpharmdbm.com These statistical models correlate biological activity with physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters), providing predictive power for designing more potent compounds. nih.gov Molecular docking and molecular dynamics simulations could further refine these models by predicting the binding modes of the sulfonamide analogs within the active site of a biological target, offering a rational basis for further drug development. nih.govnih.gov

Table 3: Illustrative QSAR Study for Hypothetical Analogs

| Analog | Modification (relative to parent) | Hypothetical IC50 (µM) | LogP (Descriptor) | Polar Surface Area (Descriptor) |

|---|---|---|---|---|

| Parent Compound | This compound | 25.0 | 3.5 | 46.2 |

| Analog 1 | 4-Chloro substituent on phenyl ring | 10.2 | 4.2 | 46.2 |

| Analog 2 | 4-Methoxy substituent on phenyl ring | 45.8 | 3.4 | 55.4 |

| Analog 3 | tert-butyl instead of sec-butyl | 15.5 | 3.5 | 46.2 |

| Analog 4 | N-phenyl instead of N-methyl on sulfonyl | 5.7 | 4.8 | 46.2 |

Exploration of Diverse Research Applications

Beyond medicinal chemistry, the unique structure of this compound suggests potential utility in other scientific domains. A key area for exploration is agrochemicals. The structurally related compound Fenobucarb, which is 2-sec-butylphenyl methylcarbamate, is a widely used insecticide that functions as an acetylcholinesterase inhibitor. nih.gov This strong structural analogy provides a compelling rationale for screening this compound and its derivatives for insecticidal and other pesticidal activities. Furthermore, related sulfonylurea compounds are potent herbicides, suggesting another avenue for agrochemical research. openaccesspub.org

In the field of synthetic chemistry, N-aryl sulfinamides are known to serve as valuable chiral auxiliaries, facilitating the asymmetric synthesis of amines and N-heterocycles. rsc.org Investigating whether this compound can be reduced to the corresponding sulfinamide and employed in stereoselective transformations is a worthwhile endeavor.

Finally, the inherent stability and defined geometry of the N-aryl sulfonamide linkage make it an attractive building block in materials science. Future studies could explore the incorporation of this moiety into novel polymers or be evaluated as components for functional materials like solid-state electrolytes, where related sulfonimide salts have shown promise. mit.edu

Table 4: Potential Research Applications

| Application Area | Rationale | Proposed Research |

|---|---|---|

| Agrochemicals (Insecticide) | Structural similarity to Fenobucarb, a commercial insecticide. nih.gov | Screening against common agricultural pests; acetylcholinesterase inhibition assays. |

| Agrochemicals (Herbicide) | Analogy to sulfonylurea herbicides. openaccesspub.org | Screening for pre- and post-emergent herbicidal activity on various plant species. |

| Asymmetric Synthesis | Potential as a precursor to a chiral auxiliary. rsc.org | Development of methods for reduction to the sulfinamide and application in stereoselective reactions. |

| Materials Science | Robustness and defined structure of the sulfonamide linkage. mit.edu | Polymerization studies; synthesis of derivatives for evaluation as electrolyte components. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-sec-butylphenyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves reacting 2-sec-butylaniline with methanesulfonyl chloride in the presence of a base like triethylamine. Optimization includes controlling temperature (room temperature to 0°C), solvent selection (e.g., THF or dichloromethane), and stoichiometric ratios to minimize side reactions such as over-sulfonation. Post-synthesis purification via recrystallization (melting point: 82–85°C) ensures high purity .

Q. Which spectroscopic techniques are employed for characterizing this compound, and what key structural features do they identify?

- Methodological Answer :

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- NMR (¹H/¹³C) : ¹H NMR reveals aromatic protons (δ 6.5–7.5 ppm) and sec-butyl CH₃/CH groups (δ 0.8–1.5 ppm). ¹³C NMR confirms sulfonamide connectivity (C–S at ~45 ppm).

- X-ray Diffraction : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular orbitals, UV/Vis absorption bands, and thermodynamic stability. For example, HOMO-LUMO gaps correlate with experimental UV spectra (λ ~250–300 nm). Solvent effects (e.g., water) are modeled using implicit solvation (PCM), while PM6 semi-empirical methods optimize geometry for large systems .

Q. What challenges arise in resolving contradictory crystallographic data for sulfonamide derivatives, and how can they be addressed?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., S–N vs. C–C) may stem from disorder or twinning. Strategies include:

- Using SHELXL for refinement with high-resolution data (R-factor < 0.05).

- Applying Hirshfeld surface analysis to validate intermolecular interactions (e.g., π–π stacking distances ~3.7 Å).

- Cross-validating with spectroscopic data to confirm molecular conformation .

Q. What strategies are effective in optimizing regioselectivity in the alkylation reactions of this compound derivatives?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Direct alkylation using Friedel-Crafts catalysts (e.g., AlCl₃) at low temperatures (−20°C) favors para-substitution.

- Transition Metal Catalysis : Copper(I)-mediated N-arylation with aryl bromides under ligand-free conditions enhances selectivity for meta/ortho positions.

- Computational Screening : DFT predicts reactive sites by mapping electrostatic potential surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.